Caffeine hydrobromide

Description

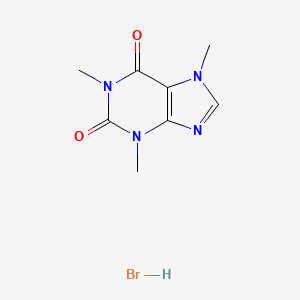

Caffeine hydrobromide (CAS: 5743-18-0; chemical formula: C₈H₁₁BrN₄O₂) is a hydrobromide salt of caffeine, a methylxanthine alkaloid. This compound is synthesized by combining caffeine with hydrobromic acid, enhancing its solubility and stability for pharmaceutical applications. It is commonly used in combination therapies for cold and flu formulations, often paired with analgesics (e.g., acetaminophen), antihistamines (e.g., chlorpheniramine maleate), and antitussives (e.g., dextromethorphan hydrobromide) . Its role as a central nervous system stimulant and respiratory enhancer makes it valuable in multi-ingredient medications .

Properties

CAS No. |

5743-18-0 |

|---|---|

Molecular Formula |

C8H11BrN4O2 |

Molecular Weight |

275.10 g/mol |

IUPAC Name |

1,3,7-trimethylpurine-2,6-dione;hydrobromide |

InChI |

InChI=1S/C8H10N4O2.BrH/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H |

InChI Key |

XXSSHQCOBPQFOL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Br |

Origin of Product |

United States |

Preparation Methods

Synthesis from Theobromine via N-Methylation

- Reference: Experimental protocols describe the methylation of theobromine (3,7-dimethylxanthine) to caffeine using methylating agents such as methyl iodide or methyl sulfate in the presence of bases like sodium methoxide.

- Process: Theobromine is suspended in methanol, sodium methoxide is added to dissolve it, followed by methyl iodide to methylate the nitrogen atom, yielding caffeine.

- Conversion to Hydrobromide: The caffeine product can then be reacted with hydrobromic acid to form this compound salt.

Multi-step Synthesis from Cyanoacetic Acid and Dimethylurea

- Reference: A patented process involves the formation of intermediates such as dimethyl 4-amino-5-carboxamido-urea-oxazine, followed by ring closure to theophylline sodium salt, methylation, and refining to caffeine.

- Final Step: The purified caffeine can be converted into this compound by reaction with hydrobromic acid.

- Industrial Relevance: This method is more complex but allows for controlled synthesis from basic chemicals.

Analytical Methods Supporting Preparation

Analytical validation ensures the quality of this compound prepared by these methods.

- High-Performance Liquid Chromatography (HPLC): Sensitive and simple HPLC methods have been developed for caffeine quantification, which can be adapted to monitor this compound purity during synthesis.

- Purity Assessment: Techniques such as thin-layer chromatography (TLC) and recrystallization profiles are used to confirm the identity and purity of this compound in preparative procedures.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Caffeine hydrobromide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: Electrophilic substitution reactions, such as bromination, can occur under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Bromination can be carried out using bromine or N-bromosuccinimide in the presence of a catalyst.

Major Products Formed

Oxidation Products: Various oxidized derivatives of caffeine.

Reduction Products: Reduced forms of caffeine.

Substitution Products: Brominated derivatives of caffeine.

Scientific Research Applications

Caffeine hydrobromide has a wide range of scientific research applications:

Chemistry: Used as a catalyst in organic reactions due to its unique properties.

Biology: Studied for its effects on cellular processes and signaling pathways.

Industry: Utilized in the production of pharmaceuticals and as an additive in various products.

Mechanism of Action

Caffeine hydrobromide exerts its effects primarily through the inhibition of adenosine receptors in the central nervous system. This inhibition leads to increased neuronal activity and the release of neurotransmitters such as dopamine and norepinephrine. The compound also affects various molecular targets and pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in its stimulating effects .

Comparison with Similar Compounds

Pharmacological Activity: AChE Inhibition

Caffeine hydrobromide dissociates into caffeine and hydrobromic acid in solution, with the caffeine moiety contributing to its pharmacological effects. Studies on acetylcholinesterase (AChE) inhibition highlight caffeine’s affinity compared to other alkaloids:

Table 1: AChE Inhibition Parameters of Alkaloids

| Compound | KD (M) | IC₅₀ (mM) |

|---|---|---|

| Caffeine* | 1.738 × 10⁻⁵ | Not reported |

| Galanthamine hydrobromide | 1.039 × 10⁻³ | 0.001 ± 0.001 |

| Lycorine hydrochloride | 5.533 × 10⁻⁴ | Not reported |

| Tannic acid (non-alkaloid) | 2.250 × 10⁻⁸ | Not applicable |

*Note: Data for caffeine refers to the freebase form. This compound’s activity is inferred from dissociation to caffeine .

However, non-alkaloids like tannic acid (KD = 2.250 × 10⁻⁸ M) show superior binding, albeit with differing toxicity profiles .

Solubility and Physicochemical Properties

The hydrobromide salt enhances caffeine’s aqueous solubility, critical for drug formulation.

Table 2: Solubility of Xanthines in Water

| Compound | Solubility in Water (g/100 mL, 25°C) |

|---|---|

| Caffeine | 2.16 |

| Theobromine | 0.033 |

| Theophylline | 0.74 |

Source: Derived from parent compound data

The hydrobromide form likely improves solubility over free caffeine, facilitating rapid absorption in oral formulations.

Pharmaceutical Formulations

This compound is frequently combined with other active ingredients in cold medications. Its role contrasts with other hydrobromide salts, such as dextromethorphan hydrobromide (an antitussive):

Table 3: Common Pharmaceutical Combinations

| Formulation | Active Ingredients | Purpose |

|---|---|---|

| Cold/Flu Tablets | This compound, acetaminophen, phenylephrine HCl | Analgesic, stimulant, decongestant |

| Cough Syrups | Dextromethorphan hydrobromide, guaifenesin | Antitussive, expectorant |

These combinations leverage synergistic effects, though this compound’s stimulant properties differentiate it from sedative additives like diphenhydramine .

Analytical Methods

High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are standard for quantifying this compound in formulations:

- HPLC : Retention time for caffeine is ~6 minutes using a C8 column, distinguishing it from phenylephrine HCl (10 min) and dextromethorphan HBr (20 min) .

- CE : Micellar electrokinetic chromatography (MEKC) achieves rapid separation (<2 minutes) with detection limits <1 pg/mL .

These methods are adaptable to this compound by accounting for its dissociation into free caffeine .

Structural and Functional Analogues

Table 4: Caffeine Derivatives and Salts

| Compound | CAS Number | Formula | Use |

|---|---|---|---|

| This compound | 5743-18-0 | C₈H₁₁BrN₄O₂ | Stimulant in cold medicines |

| Caffeine benzoate | 5743-17-9 | C₁₅H₁₆N₄O₄ | Historical analgesic use |

| Caffeine sodium benzoate | 8000-95-1 | C₁₅H₁₇N₄NaO₄ | Enhanced solubility |

Unlike caffeine benzoate, the hydrobromide form is preferred in modern formulations due to its stability and compatibility with other salts .

Biological Activity

Caffeine hydrobromide, a derivative of caffeine, exhibits various biological activities that have been the subject of extensive research. This article explores the pharmacological effects, mechanisms of action, and clinical implications of this compound, supported by data tables and relevant case studies.

Overview of this compound

This compound is a salt form of caffeine that may enhance its solubility and bioavailability. Caffeine itself is a well-known stimulant that affects the central nervous system (CNS) and has various physiological effects. The biological activity of this compound is closely related to that of caffeine, with potential applications in pharmacotherapy.

This compound exerts its effects primarily through the following mechanisms:

- Adenosine Receptor Antagonism : Caffeine blocks adenosine receptors (A1 and A2A), leading to increased neuronal firing and neurotransmitter release, which enhances alertness and cognitive function .

- Phosphodiesterase Inhibition : It inhibits phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for various cellular functions including lipolysis and muscle contraction .

- Calcium Handling : Caffeine influences calcium release from the sarcoplasmic reticulum in muscle cells, which can enhance muscle contraction and improve exercise performance .

1. Antitumor Effects

Caffeine has been shown to enhance the effectiveness of certain chemotherapeutic agents. For example, studies indicate that caffeine can increase the cytotoxicity of DNA-damaging agents and improve the antitumor activity of drugs like adriamycin without increasing side effects .

Table 1: Caffeine's Effect on Antitumor Activity

| Drug Combination | Effect on Tumor Cells | Reference |

|---|---|---|

| Caffeine + Adriamycin | Increased cytotoxicity | |

| Caffeine + Doxorubicin | Induced apoptosis | |

| Caffeine + Other Agents | Potentiated effects |

2. Cognitive Enhancement

Research indicates that caffeine can improve cognitive performance, particularly in tasks requiring attention and reaction time. A study demonstrated significant reductions in reaction times following caffeine administration at doses of 3 mg/kg and 6 mg/kg .

Table 2: Effects of Caffeine on Cognitive Performance

| Dose (mg/kg) | Reaction Time (ms) Pre-Treatment | Reaction Time (ms) Post-Treatment | Statistical Significance |

|---|---|---|---|

| 3 | 685.43 | 649.70 | P < 0.05 |

| 6 | 658.83 | 624.10 | P < 0.05 |

3. Respiratory Effects

This compound is utilized in treating apnea in premature infants by stimulating respiratory centers in the CNS. It lowers the threshold for hypercapnia response, thereby enhancing ventilation .

Case Study 1: Caffeine Poisoning

Two cases of fatal caffeine intoxication highlighted the risks associated with high doses of caffeine. In one instance, a patient had a blood concentration exceeding lethal levels, emphasizing the need for careful dosage management in clinical settings .

Case Study 2: Antidepressant Effects

A study examined the antidepressant-like effects of caffeine when combined with reboxetine in mice, showing reduced immobility times in forced swim tests at various doses . This suggests potential therapeutic applications for mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.